molecular formula C7H9Br2N B1291643 5-(Bromomethyl)-2-methylpyridine hydrobromide CAS No. 718608-10-7

5-(Bromomethyl)-2-methylpyridine hydrobromide

Katalognummer B1291643
CAS-Nummer: 718608-10-7
Molekulargewicht: 266.96 g/mol
InChI-Schlüssel: HEDJZTHUYQRPRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "5-(Bromomethyl)-2-methylpyridine hydrobromide" is a brominated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The bromomethyl group attached to the pyridine ring indicates the presence of a bromine atom connected to a methyl group, which is further linked to the pyridine ring. This compound is of interest due to its potential applications in the synthesis of complex molecules and materials.

Synthesis Analysis

The synthesis of brominated pyridine derivatives, such as "5-(Bromomethyl)-2-methylpyridine hydrobromide," can be achieved through various methods. For instance, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines has been developed using Stille coupling and bromination reactions . Similarly, scalable syntheses of dibrominated bipyridines have been described, which are useful intermediates for further functionalization through metal-catalyzed coupling reactions . These methods provide efficient routes to synthesize brominated pyridine derivatives, which could be adapted for the synthesis of "5-(Bromomethyl)-2-methylpyridine hydrobromide."

Molecular Structure Analysis

The molecular structure of brominated pyridines is characterized by the presence of a pyridine ring and one or more bromine atoms attached to it. The position of the bromine atoms on the pyridine ring is crucial as it influences the reactivity and the type of reactions the compound can undergo. X-ray crystallography has been used to determine the structure of related compounds, such as 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide, which can provide insights into the molecular geometry and intermolecular interactions of brominated pyridines .

Chemical Reactions Analysis

Brominated pyridines are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including but not limited to, nucleophilic substitution, coupling reactions, and halogen dance reactions . These reactions allow for the introduction of different functional groups, enabling the synthesis of a wide range of complex molecules with potential applications in medicinal chemistry and material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-(Bromomethyl)-2-methylpyridine hydrobromide" would be influenced by the presence of the bromomethyl group and the pyridine ring. Brominated pyridines typically have higher molecular weights and are more polar than their non-brominated counterparts. They may also exhibit unique reactivity due to the presence of the electronegative bromine atom, which can facilitate electrophilic aromatic substitution reactions. The hydrobromide salt form of the compound would likely be more soluble in polar solvents due to the ionic nature of the hydrobromide ion.

Wissenschaftliche Forschungsanwendungen

Application 1: Electrochemical Bromofunctionalization of Alkenes

  • Summary of the Application: This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
  • Methods of Application or Experimental Procedures: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
  • Results or Outcomes: The research demonstrated that the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . Furthermore, the in situ generation of reactive intermediates minimizes the risk of hazardous reagents .

Application 2: Synthesis of Rupatadine

  • Summary of the Application: 5-Methyl-3-(bromomethyl)pyridine is the key intermediate in the synthesis of rupatadine .
  • Methods of Application or Experimental Procedures: The research reported a new preparation of 5-methyl-3-(bromomethyl)pyridine hydrobromide, which used 5-methylnicotinic acid as the starting material .
  • Results or Outcomes: The overall yield of the synthesis was 65.9% .

Application 3: Synthesis of Pyrazolopyrimidine Derivatives

  • Summary of the Application: Pyrazolopyrimidine derivatives substituted by a reaction with 5-(bromomethyl)-2-methylpyridine show an increased activity against cancer and other diseases related to the dysregulation of cMet kinases (such as non-small-cell lung carcinomas, gastric and esophageal carcinomas) .
  • Methods of Application or Experimental Procedures: The synthesis involves the bromination of 3,5-dimethylpyridine, which is difficult to control and produces large amounts of dibromo-substituted compounds . A new synthetic approach has been reported using methyl 5-methylnicotinate as the starting material .
  • Results or Outcomes: The research demonstrated that the new synthetic approach is environmentally friendly and suitable for large-scale industrial production .

Application 4: Treatment of p38 Kinase-Mediated Diseases

  • Summary of the Application: Analogues of 5-(bromomethyl)-2-methylpyridine are useful in the treatment of p38 kinase-mediated diseases (such as lymphoma and auto-inflammatory disease) .
  • Methods of Application or Experimental Procedures: The synthesis involves the bromination of 3,5-dimethylpyridine, which is difficult to control and produces large amounts of dibromo-substituted compounds . A new synthetic approach has been reported using methyl 5-methylnicotinate as the starting material .
  • Results or Outcomes: The research demonstrated that the new synthetic approach is environmentally friendly and suitable for large-scale industrial production .

Application 5: Synthesis of Pyrazolopyrimidine Derivatives

  • Summary of the Application: Pyrazolopyrimidine derivatives substituted by a reaction with 5-(bromomethyl)-2-methylpyridine show an increased activity against cancer and other diseases related to the dysregulation of cMet kinases (such as non-small-cell lung carcinomas, gastric and esophageal carcinomas) .
  • Methods of Application or Experimental Procedures: The synthesis involves the bromination of 3,5-dimethylpyridine, which is difficult to control and produces large amounts of dibromo-substituted compounds . A new synthetic approach has been reported using methyl 5-methylnicotinate as the starting material .
  • Results or Outcomes: The research demonstrated that the new synthetic approach is environmentally friendly and suitable for large-scale industrial production .

Application 6: Synthesis of 5-(Bromomethyl)-2-methylpyrimidin-4-amine Hydrobromide

  • Summary of the Application: 5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide is a chemical compound with the CAS Number: 2908-71-6 . It has a linear formula of C6H9Br2N3 .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this compound are not provided in the search results .
  • Results or Outcomes: The specific results or outcomes obtained from the use of this compound are not provided in the search results .

Eigenschaften

IUPAC Name

5-(bromomethyl)-2-methylpyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6-2-3-7(4-8)5-9-6;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDJZTHUYQRPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622905
Record name 5-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-methylpyridine hydrobromide

CAS RN

718608-10-7
Record name 5-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Bromomethyl)-2-methylpyridine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of (6-methylpyridin-3-yl)methanol (J. Med. Chem. 43; 18; 2000; 3386) (492 mg, 4 mmol) and thionyl bromide (4.16 g, 20 mmol) in dichloromethane (20 ml) was stirred at room temperature for 3 hours. The reaction was concentrated under reduced pressure and the residue azeotroped with dichloromethane. The residual red oil was triturated well with ether to afford the title compound as an orange powder, 1.39 g; 1H NMR (DMSOd6, 400 MHz) δ: 2.64 (s, 3H), 4.81 (s, 2H), 7.81 (d, 1H), 8.42 (d, 1H), 8.84 (s, 1H).
Quantity
492 mg
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-2-methylpyridine hydrobromide
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)-2-methylpyridine hydrobromide
Reactant of Route 3
Reactant of Route 3
5-(Bromomethyl)-2-methylpyridine hydrobromide
Reactant of Route 4
5-(Bromomethyl)-2-methylpyridine hydrobromide
Reactant of Route 5
Reactant of Route 5
5-(Bromomethyl)-2-methylpyridine hydrobromide
Reactant of Route 6
Reactant of Route 6
5-(Bromomethyl)-2-methylpyridine hydrobromide

Citations

For This Compound
2
Citations
R Bosma, Z Wang, AJ Kooistra, N Bushby… - Journal of Medicinal …, 2019 - ACS Publications
Drug–target binding kinetics are an important predictor of in vivo drug efficacy, yet the relationship between ligand structures and their binding kinetics is often poorly understood. We …
Number of citations: 14 pubs.acs.org
J Xu, X Xie, N Ye, J Zou, H Chen… - Journal of medicinal …, 2019 - ACS Publications
A series of substituted 4,6-dihydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3′-indoline]-2′,5(3H)-dione analogues were synthesized and evaluated as potent dengue virus inhibitors. …
Number of citations: 27 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.